2-(3-Chlorophenyl)imidazo[1,2-A]pyridin-7-amine
CAS No.:
Cat. No.: VC17481430
Molecular Formula: C13H10ClN3
Molecular Weight: 243.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H10ClN3 |
|---|---|
| Molecular Weight | 243.69 g/mol |
| IUPAC Name | 2-(3-chlorophenyl)imidazo[1,2-a]pyridin-7-amine |
| Standard InChI | InChI=1S/C13H10ClN3/c14-10-3-1-2-9(6-10)12-8-17-5-4-11(15)7-13(17)16-12/h1-8H,15H2 |
| Standard InChI Key | YVOULYGHMYUIMD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)C2=CN3C=CC(=CC3=N2)N |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s backbone consists of an imidazo[1,2-a]pyridine system, where the imidazole ring is fused to the pyridine ring at the 1,2- and 2,1-positions, respectively. The 3-chlorophenyl group at position 2 introduces steric and electronic effects, while the amine at position 7 enhances hydrogen-bonding potential. The SMILES notation and InChIKey provide precise descriptors for its connectivity .
Physicochemical Properties
Key properties include:
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Molecular weight: 244.68 g/mol
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Hydrogen bond donors/acceptors: 1/4
The chlorophenyl group contributes to lipophilicity (), influencing membrane permeability. X-ray diffraction (XRD) studies on analogous compounds reveal a semi-perpendicular arrangement of aromatic rings, forming a "fan-wing" structure that optimizes π-π stacking and hydrophobic interactions .
Synthesis and Optimization
Groebke-Blackburn-Bienayme Reaction
The Groebke-Blackburn-Bienayme three-component reaction (GBB-3CR) is a key synthetic route. This one-pot method condenses 2-aminopyridine, aldehydes, and isocyanides under acid catalysis. For example:
Yields typically range from 30–50%, with purification via flash chromatography and recrystallization .
Catalytic and Solvent Effects
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Catalysts: Scandium triflate () outperforms -toluenesulfonic acid in minimizing side reactions.
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Solvents: Methanol-dichloromethane mixtures (1:1) enhance solubility of intermediates .
Biological Activity and Mechanisms
Anticancer Properties
In vitro screening against cancer cell lines reveals selective cytotoxicity:
| Cell Line | IC₅₀ (µM) | Selectivity Index (vs. MEF) |
|---|---|---|
| HT-29 (Colon) | 4.15 ± 2.93 | 8.2 |
| B16F10 (Melanoma) | 21.75 ± 0.81 | 3.1 |
Compound analogs with para-chlorophenyl groups exhibit enhanced activity, attributed to hydrophobic interactions with kinase ATP-binding pockets .
Enzyme Inhibition
Docking studies suggest inhibition of cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptors (VEGFRs). The chlorophenyl moiety occupies hydrophobic subpockets, while the amine forms hydrogen bonds with catalytic lysine residues.
Applications in Drug Discovery
Lead Optimization
Structural modifications at positions 2 and 7 improve pharmacokinetics:
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Position 2: Electron-withdrawing groups (e.g., -NO₂) boost potency but reduce solubility.
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Position 7: Methylation of the amine enhances blood-brain barrier penetration .
Materials Science
The conjugated π-system enables applications in organic semiconductors. Thin-film transistors incorporating this compound show hole mobility of .
Comparative Analysis with Analogues
| Compound | Substituent (Position 2) | IC₅₀ (HT-29, µM) |
|---|---|---|
| 2-(4-Fluorophenyl) Derivative | -F | 12.4 ± 1.7 |
| 2-(3-Chlorophenyl) Derivative | -Cl | 4.15 ± 2.93 |
| 2-(2-Nitrophenyl) Derivative | -NO₂ | 6.89 ± 3.1 |
The 3-chlorophenyl variant’s superior activity underscores the importance of halogen positioning .
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